8-OH-Dpat

Behavioral Pharmacology 5-HT1A Agonist Aggression

8-OH-DPAT is the definitive reference agonist for 5-HT1A receptor research, offering unmatched selectivity (pIC50 8.19, ~1000-fold over 5-HT1B). Its rapid brain penetration (logP 3.371) and well-characterized enantiomers—R(+)-enantiomer as full agonist, S(-)-enantiomer as partial agonist—enable precise differentiation of pre- vs. post-synaptic 5-HT1A function. The compound's dose-dependent dual 5-HT1A/5-HT7 engagement underpins mechanistic studies of hypothermia and serotonin syndrome. Do not substitute with buspirone or ipsapirone without validation; 8-OH-DPAT's unique pharmacology is essential for reproducible in vivo behavioral and neurochemical assays.

Molecular Formula C16H25NO
Molecular Weight 247.38 g/mol
CAS No. 78950-78-4
Cat. No. B1664217
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-OH-Dpat
CAS78950-78-4
Synonyms8-Hydroxy-2-(di-n-propylamino)tetralin
8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide
8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide, (+-)-Isomer
8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide, (R)-Isomer,
8-Hydroxy-2-(di-n-propylamino)tetralin Hydrobromide, (S)-Isomer,
8-Hydroxy-2-(di-n-propylamino)tetralin Hydrochloride, (R)-Isomer,
8-Hydroxy-2-(di-n-propylamino)tetralin Hydrochloride, (S)-Isomer
8-Hydroxy-2-(di-n-propylamino)tetralin, (+-)-Isomer
8-Hydroxy-2-(di-n-propylamino)tetralin, (R)-Isomer
8-Hydroxy-2-(di-n-propylamino)tetralin, (S)-Isomer
8-OH-DPAT
Molecular FormulaC16H25NO
Molecular Weight247.38 g/mol
Structural Identifiers
SMILESCCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O
InChIInChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3
InChIKeyASXGJMSKWNBENU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

8-OH-DPAT (CAS 78950-78-4): A Prototypical 5-HT1A Agonist for Neuroscience Research and Drug Discovery


8-OH-DPAT (8-Hydroxy-2-(di-n-propylamino)tetralin, CAS 78950-78-4) is a classic, centrally active, and potent agonist of the serotonin 5-HT1A receptor [1]. It exhibits high selectivity, with a binding affinity (pIC50) of 8.19 for the 5-HT1A receptor, and weak or negligible activity at 5-HT1B (pIC50 5.42) and other 5-HT subtypes (pIC50 <5), establishing a selectivity of nearly 1000-fold for the 5-HT1A binding site . Notably, 8-OH-DPAT also demonstrates moderate affinity for the 5-HT7 receptor (Ki = 466 nM) [2]. As a racemic mixture, it is available as the R(+)- and S(-)-enantiomers, which differ in their intrinsic activity; the R(+)-enantiomer acts as a full agonist, while the S(-)-enantiomer is a partial agonist [3]. Its physicochemical properties, including a logP of 3.371, facilitate excellent brain penetration, making it a standard tool for in vivo pharmacological studies .

The Risks of Substituting 8-OH-DPAT with Other 5-HT1A Agonists in Research


Procurement specialists and researchers must be aware that the term '5-HT1A agonist' encompasses a range of compounds with vastly different pharmacological profiles, including receptor subtype selectivity, intrinsic efficacy, pharmacokinetics, and even activity at off-target receptors [1]. Directly substituting 8-OH-DPAT with another 5-HT1A agonist like buspirone or ipsapirone without rigorous validation can lead to misinterpretation of experimental results or failed studies. For instance, 8-OH-DPAT's specific brain penetration kinetics and moderate 5-HT7 affinity contribute uniquely to its in vivo effects, such as the induction of hypothermia and the serotonin behavioral syndrome [2]. Furthermore, the enantiomers of 8-OH-DPAT display markedly different activities at both 5-HT1A and other aminergic receptors, a nuance lost with many simpler agonists [3]. The following evidence demonstrates the specific, quantifiable differences that make 8-OH-DPAT the reference standard in its class and why generic substitution is not scientifically sound.

Quantitative Evidence for 8-OH-DPAT's Differentiation from 5-HT1A Agonist Comparators


Superior In Vivo Potency of 8-OH-DPAT vs. Buspirone, Ipsapirone, and Others in Modulating Offensive Aggression

8-OH-DPAT demonstrates superior in vivo potency in reducing offensive aggression compared to several other 5-HT1A agonists, including buspirone, ipsapirone, and alnespirone, in a resident-intruder rat model [1].

Behavioral Pharmacology 5-HT1A Agonist Aggression

Higher Intrinsic Efficacy of 8-OH-DPAT vs. Buspirone and Ipsapirone at 5-HT1A Receptors

While buspirone, ipsapirone, and gepirone are classified as 5-HT1A receptor agonists, 8-OH-DPAT exhibits significantly higher potency in a functional assay measuring inhibition of tyrosine hydroxylation in rat striatum [1].

Receptor Pharmacology Intrinsic Activity 5-HT1A Agonist

Enantiomer-Specific Activity: R(+)-8-OH-DPAT is a Full Agonist with Greater Potency than S(-)-8-OH-DPAT

The (R)- and (S)-enantiomers of 8-OH-DPAT have different functional effects on hippocampal serotonin release and induction of hypothermia, despite similar binding affinities [1].

Stereochemistry Enantiomeric Potency 5-HT1A Agonist

8-OH-DPAT Possesses a Unique Pharmacokinetic Profile with Rapid Brain Penetration and Regional Specificity

8-OH-DPAT is characterized by rapid absorption and elimination, with a brain half-life that enables the study of acute 5-HT1A-mediated behaviors. Its distribution is not uniform across brain regions [1][2].

Pharmacokinetics Brain Penetration In Vivo Dosing

Distinct Off-Target Profile: R(+)-8-OH-DPAT is a Partial Agonist at α2B-Adrenoceptors

Beyond its primary 5-HT1A and 5-HT7 activity, the R(+) enantiomer of 8-OH-DPAT exhibits partial agonist activity at human α2B-adrenoceptors, a property not shared by the S(-) enantiomer [1].

Receptor Selectivity Off-Target Activity Adrenergic Receptors

Optimal Application Scenarios for 8-OH-DPAT (CAS 78950-78-4) Based on Quantitative Evidence


Establishing In Vivo 5-HT1A Receptor Occupancy and Function in Rodent Behavioral Models

8-OH-DPAT is the gold-standard pharmacological tool for validating the role of 5-HT1A receptors in rodent behavioral assays. Due to its high potency (ID50 = 0.074 mg/kg in aggression models) and full agonist activity, it is used to induce a robust and replicable response that can be used to screen novel compounds or genetic models [1]. Its rapid brain penetration and predictable dose-response for behaviors like the 'serotonin syndrome' and hypothermia make it indispensable for establishing baseline 5-HT1A receptor function in new experimental setups [2].

Dissecting 5-HT1A Receptor-Mediated Modulation of Neurotransmitter Release

In microdialysis or voltammetry studies, 8-OH-DPAT is the tool of choice for investigating the acute inhibition of serotonin release via somatodendritic 5-HT1A autoreceptors. The data showing that the R(+)-enantiomer reduces hippocampal 5-HT levels to 41% of control, while the S(-)-enantiomer is far less efficacious (74% of control), provides a clear experimental paradigm for differentiating pre- vs. post-synaptic receptor function and for studying the impact of intrinsic efficacy on neurotransmitter regulation [3].

Developing and Validating Novel PET Tracers and Autoradiography Ligands

Due to its high selectivity and well-characterized binding profile, [3H]8-OH-DPAT remains a standard reference ligand in autoradiography for mapping 5-HT1A receptor distribution in brain tissue. As demonstrated by its significant linear correlation with the PET tracer [18F]MPPF, [3H]8-OH-DPAT is a crucial benchmark for validating the specificity and quantitative accuracy of new imaging agents designed to visualize the 5-HT1A receptor system in vivo [4].

Investigating 5-HT1A/5-HT7 Receptor Crosstalk in Thermoregulation

8-OH-DPAT is uniquely suited for studies of thermoregulation due to its dual 5-HT1A/5-HT7 agonist activity. The finding that hypothermia induced by a low dose (0.3 mg/kg) is fully blocked by a 5-HT7 antagonist in wild-type mice, while a higher dose (1 mg/kg) induces hypothermia in 5-HT7 knockout mice via 5-HT1A receptors, establishes a clear dose-dependent, mechanistic switch [2]. This allows researchers to use a single compound to investigate both receptor pathways in a dose-dependent manner.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-OH-Dpat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.